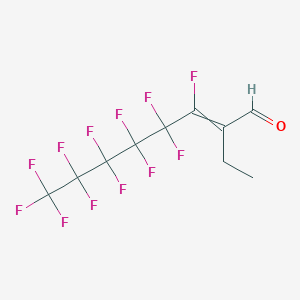
7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of a trifluoromethyl group, two nitro groups, and a hexyloxy substituent on a benzimidazole core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. The nitro groups are usually introduced via nitration reactions using nitric acid and sulfuric acid as nitrating agents . The hexyloxy group can be added through etherification reactions involving hexyloxy halides and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow chemistry techniques allow for precise control over reaction conditions, leading to higher yields and purity .
Types of Reactions:
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The nitro groups may participate in redox reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the benzimidazole core and nitro groups.
Trifluoromethyl ketones: Known for their use as enzyme inhibitors, particularly in the context of histone deacetylase inhibition.
Uniqueness: 7-(Hexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its trifluoromethyl, nitro, and hexyloxy groups on a benzimidazole scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
60167-71-7 |
|---|---|
Formule moléculaire |
C14H15F3N4O5 |
Poids moléculaire |
376.29 g/mol |
Nom IUPAC |
7-hexoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H15F3N4O5/c1-2-3-4-5-6-26-12-9(21(24)25)7-8(20(22)23)10-11(12)19-13(18-10)14(15,16)17/h7H,2-6H2,1H3,(H,18,19) |
Clé InChI |
JXXVTWUSEXYRQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)


![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)


